molecular formula C5H8N2O2 B093699 (S)-5-Oxopyrrolidine-2-carboxamide CAS No. 16395-57-6

(S)-5-Oxopyrrolidine-2-carboxamide

Cat. No.: B093699
CAS No.: 16395-57-6
M. Wt: 128.13 g/mol
InChI Key: WGOIHPRRFBCVBZ-VKHMYHEASA-N
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Description

(S)-5-Oxopyrrolidine-2-carboxamide is a chiral compound with significant importance in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-5-Oxopyrrolidine-2-carboxamide typically involves the cyclization of appropriate amino acid derivatives. One common method is the cyclization of L-glutamic acid derivatives under acidic or basic conditions. The reaction conditions often include the use of dehydrating agents such as thionyl chloride or phosphorus pentachloride to facilitate the formation of the lactam ring.

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization processes using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions: (S)-5-Oxopyrrolidine-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the lactam ring to a more reduced form, such as a pyrrolidine derivative.

    Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions include various substituted pyrrolidine derivatives, carboxylic acids, and reduced forms of the original compound.

Scientific Research Applications

(S)-5-Oxopyrrolidine-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Industry: The compound is used in the synthesis of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-5-Oxopyrrolidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

    Pyrrolidine-2-carboxamide: A non-chiral analog with similar structural features but lacking the chiral center.

    5-Oxopyrrolidine-2-carboxylic acid: An oxidized form with a carboxylic acid group instead of an amide group.

    N-Methyl-5-oxopyrrolidine-2-carboxamide: A methylated derivative with different chemical properties.

Uniqueness: (S)-5-Oxopyrrolidine-2-carboxamide is unique due to its chiral nature, which can impart specific stereochemical properties and biological activities

Properties

IUPAC Name

(2S)-5-oxopyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O2/c6-5(9)3-1-2-4(8)7-3/h3H,1-2H2,(H2,6,9)(H,7,8)/t3-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGOIHPRRFBCVBZ-VKHMYHEASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC1C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=O)N[C@@H]1C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80332159
Record name L-Pyroglutamamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80332159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16395-57-6
Record name L-Pyroglutamamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80332159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 575 g diethyl glutamate and 700 ml concentrated ammonium hydroxide was stirred for 10 hours, and kept in the freezer at (-20° C.) for 5 hours. The resulting white crystalline solid was filtered, washed with 500 ml ethanol followed by 200 ml ether and dried in a vacuum oven at 70° C. for 16 hours to remove the water of crystallization giving 270 g (78.6%) of white crystalline 2-pyrrolidone-5-carboxamide.
Quantity
575 g
Type
reactant
Reaction Step One
Quantity
700 mL
Type
reactant
Reaction Step One

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